![molecular formula C11H17N3O2 B14125050 {2-[1-(1H-pyrazol-1-yl)ethyl]pyrrolidin-1-yl}acetic acid CAS No. 1197231-87-0](/img/structure/B14125050.png)
{2-[1-(1H-pyrazol-1-yl)ethyl]pyrrolidin-1-yl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[1-(1H-pyrazol-1-yl)ethyl]pyrrolidin-1-yl}acetic acid is a complex organic compound featuring a pyrazole ring, a pyrrolidine ring, and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-[1-(1H-pyrazol-1-yl)ethyl]pyrrolidin-1-yl}acetic acid typically involves multi-step organic reactionsFor example, a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes can be used to form pyrazoles . The pyrrolidine ring can be introduced via a condensation reaction with appropriate aldehydes and hydrazine monohydrochloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
{2-[1-(1H-pyrazol-1-yl)ethyl]pyrrolidin-1-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized to form pyrazolones.
Reduction: The compound can be reduced to form hydropyrazoles.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and DMSO under oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions often involve the use of halides and bases like potassium tert-butoxide.
Major Products
The major products formed from these reactions include pyrazolones, hydropyrazoles, and various substituted pyrazoles, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
{2-[1-(1H-pyrazol-1-yl)ethyl]pyrrolidin-1-yl}acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of {2-[1-(1H-pyrazol-1-yl)ethyl]pyrrolidin-1-yl}acetic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s interaction with its targets .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazole derivatives: Compounds like 3,5-disubstituted pyrazoles and 3,4,5-trisubstituted pyrazoles.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-carboxylic acid.
Acetic acid derivatives: Compounds like N-acetylglycine and N-acetylcysteine.
Uniqueness
{2-[1-(1H-pyrazol-1-yl)ethyl]pyrrolidin-1-yl}acetic acid is unique due to its combination of the pyrazole and pyrrolidine rings with an acetic acid moiety. This unique structure allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a versatile compound in scientific research and industrial applications .
Propiedades
Número CAS |
1197231-87-0 |
|---|---|
Fórmula molecular |
C11H17N3O2 |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
2-[2-(1-pyrazol-1-ylethyl)pyrrolidin-1-yl]acetic acid |
InChI |
InChI=1S/C11H17N3O2/c1-9(14-7-3-5-12-14)10-4-2-6-13(10)8-11(15)16/h3,5,7,9-10H,2,4,6,8H2,1H3,(H,15,16) |
Clave InChI |
AQKXRYCKKRLHPO-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCCN1CC(=O)O)N2C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


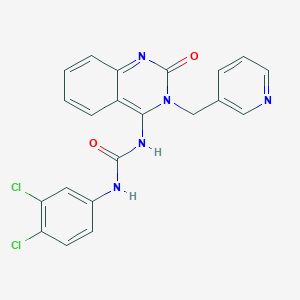
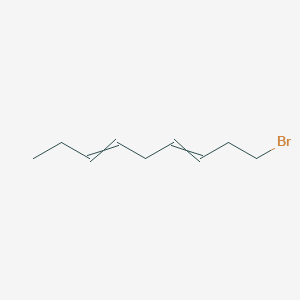
![2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide](/img/structure/B14124985.png)
![N-(3-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14124986.png)
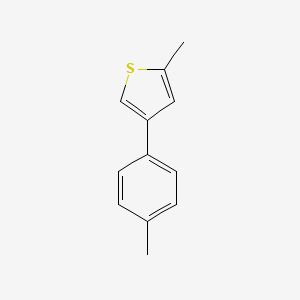
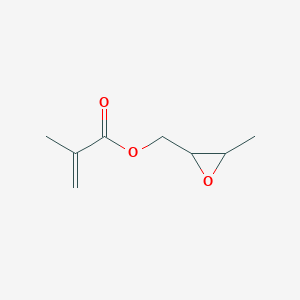
![Morpholine, 4-[1,1'-biphenyl]-4-yl-](/img/structure/B14125009.png)

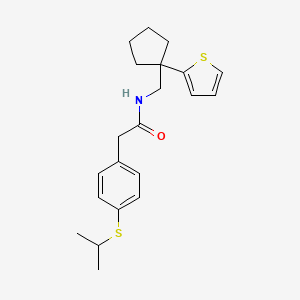
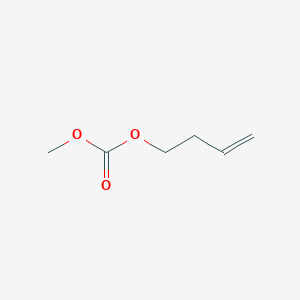
![Triethyl[(2-methoxy-4-methylcyclohexa-1,4-dien-1-yl)oxy]silane](/img/structure/B14125034.png)
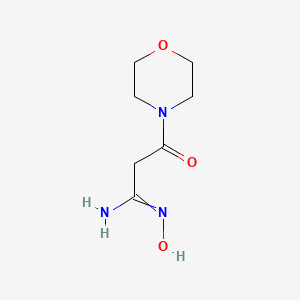
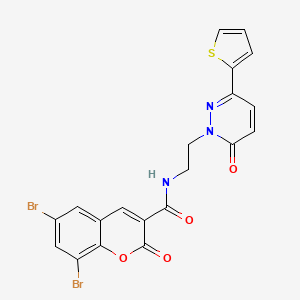
![N-[(4-methoxyphenyl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/structure/B14125057.png)
